Cas no 94189-64-7 (3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose)

94189-64-7 structure
Nome del prodotto:3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
Numero CAS:94189-64-7
MF:C27H30O5
MW:434.524108409882
MDL:MFCD06797169
CID:61701
PubChem ID:87577638
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
- 3,4,6-TRI-O-ACETYL-2-DEOXY-D-GALACTOPYRANOSE
- 2-DEOXY-D-GALACTOPYRANOSE 3,4,6-TRIBENZYL ETHER
- 189T647
- 3-O,4-O,6-O-Tribenzyl-2-deoxy-D-galactopyranose
- V10121
- W-204102
- (4R,5R,6R)-4,5-bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
- (4R,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
- T1932
- SCHEMBL24725536
- MFCD06797169
- (4R,5R,6R)-4,5-BIS(BENZYLOXY)-6-[(BENZYLOXY)METHYL]OXAN-2-OL
- 94189-64-7
- PDGHLARNGSMEJE-MTZHAQACSA-N
-
- MDL: MFCD06797169
- Inchi: 1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27-/m1/s1
- Chiave InChI: PDGHLARNGSMEJE-MTZHAQACSA-N
- Sorrisi: O1C([H])(C([H])([H])[C@]([H])([C@]([H])([C@@]1([H])C([H])([H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])O[H]
Proprietà calcolate
- Massa esatta: 434.20900
- Massa monoisotopica: 434.20932405g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 32
- Conta legami ruotabili: 10
- Complessità: 496
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Carica superficiale: 0
- Superficie polare topologica: 57.2
- XLogP3: 3.9
Proprietà sperimentali
- Densità: 1.2±0.1 g/cm3
- Punto di fusione: 83.0 to 87.0 deg-C
- Punto di ebollizione: 581.8±50.0 °C at 760 mmHg
- Punto di infiammabilità: 305.7±30.1 °C
- Indice di rifrazione: 1.603
- PSA: 57.15000
- LogP: 4.48130
- Pressione di vapore: 0.0±1.7 mmHg at 25°C
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Codice delle condizioni regolamentari:Classe Q (zuccheri, alcaloidi, antibiotici, ormoni)
- Condizioni di conservazione:0-10°C
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | T886433-250mg |
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose |
94189-64-7 | 250mg |
$ 800.00 | 2023-09-05 | ||
Biosynth | MT07474-50 mg |
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose |
94189-64-7 | 50mg |
$242.55 | 2023-01-03 | ||
Biosynth | MT07474-25 mg |
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose |
94189-64-7 | 25mg |
$151.88 | 2023-01-03 | ||
Biosynth | MT07474-100 mg |
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose |
94189-64-7 | 100MG |
$363.83 | 2023-01-03 | ||
eNovation Chemicals LLC | Y1251393-100mg |
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose |
94189-64-7 | 98% | 100mg |
$395 | 2024-06-07 | |
Biosynth | MT07474-5000 mg |
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose |
94189-64-7 | 5g |
$1,732.50 | 2023-01-03 | ||
1PlusChem | 1P003IVX-25mg |
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose |
94189-64-7 | ≥ 98% (HPLC) | 25mg |
$254.00 | 2025-02-20 | |
abcr | AB250556-100mg |
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose, 98%; . |
94189-64-7 | 98% | 100mg |
€278.40 | 2025-02-19 | |
Ambeed | A714372-100mg |
(3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal |
94189-64-7 | 95% | 100mg |
$407.0 | 2024-08-02 | |
A2B Chem LLC | AB63645-25mg |
3,4,6-Tri-o-benzyl-2-deoxy-d-galactopyranose |
94189-64-7 | >98.0%(HPLC) | 25mg |
$127.00 | 2024-07-18 |
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose Letteratura correlata
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
94189-64-7 (3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose) Prodotti correlati
- 10310-32-4((3R,4R,5R)-4-benzyloxy-5-[(1R)-1,2-dibenzyloxyethyl]-2-ethoxy-tetrahydrofuran-3-ol)
- 1228570-77-1((3S)-7-fluoro-2,3-dihydrobenzofuran-3-amine)
- 2309805-69-2(1-phenyl-5-{3-(pyrazin-2-yl)aminoazetidin-1-yl}pentane-1,5-dione)
- 1261745-12-3(4-(Difluoromethoxy)-2-fluoro-2'-(trifluoromethyl)biphenyl)
- 1404638-54-5(2-{(benzyloxy)carbonylamino}-3-methylpent-4-enoic acid)
- 952982-52-4(5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide)
- 1806830-04-5(3-Bromo-2-(difluoromethyl)-4-fluoropyridine-6-sulfonyl chloride)
- 955335-37-2(ethyl 6-chloro-4-(3,5-difluorophenyl)aminoquinoline-3-carboxylate)
- 2171140-36-4((3R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-3-carboxylic acid)
- 2171234-36-7((3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}butanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94189-64-7)3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):366.0/620.0/1672.0